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This document provides a comprehensive overview and detailed protocols for the development
of gold nanoparticle-based lateral flow assays (LFAs). LFAs are simple, rapid, and cost-
effective immunochromatographic tests widely used for point-of-care diagnostics,
environmental monitoring, and various research applications.[1][2][3] Gold nanopatrticles are
the most common label in LFAs due to their intense color, stability, and straightforward
conjugation chemistry.[2][4]

Principle of the Assay

The fundamental principle of a gold nanoparticle-based lateral flow assay lies in the specific
interaction between an antigen and an antibody, visualized by the accumulation of gold
nanoparticles at distinct lines on a nitrocellulose membrane. The assay is typically performed in
a sandwich or competitive format.[2][3]

e Sandwich Assay: This format is suitable for detecting larger analytes with multiple epitopes.
[3] The sample containing the analyte is applied to the sample pad and migrates by capillary
action. It first encounters the conjugate pad, where the analyte is captured by a specific
antibody conjugated to gold nanoparticles (AuNPs). This complex then flows along the
nitrocellulose membrane until it reaches the test line, where a second specific antibody is
immobilized. The binding of the analyte-AuNP-antibody complex to the immobilized antibody
at the test line results in the formation of a visible red line. A control line, typically consisting
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of an anti-species antibody that binds the AuNP-conjugated antibody, is located further down
the strip to validate the assay's performance.[2][5]

o Competitive Assay: This format is generally used for smaller molecules with a single epitope.
[2] In this format, the analyte in the sample competes with an analyte analog immobilized on
the test line for binding to the AuNP-conjugated antibody. A positive result (absence of the
analyte) is indicated by the appearance of a colored line at the test line, as the AUNP-
conjugated antibodies are free to bind to the immobilized analyte analog. Conversely, a
negative result (presence of the analyte) leads to no or a weaker signal at the test line
because the AuNP-conjugated antibodies have already bound to the analyte in the sample
and flow past the test line.[2]

Key Components of a Lateral Flow Assay Strip

A typical lateral flow assay strip consists of several overlapping components mounted on a
backing card.[3]
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Component Material Function
Absorbs the sample and
facilitates its uniform migration
Sample Pad Cellulose, glass fiber to the conjugate pad. Can be

pre-treated to adjust pH or filter
the sample.[3][6]

Conjugate Pad

Glass fiber, polyester

Contains the dried gold
nanoparticle-antibody
conjugates, which are released
upon rehydration with the

sample.[3][7]

Nitrocellulose Membrane

Nitrocellulose

The analytical component
where the test and control
lines are immobilized. Its pore
size affects the flow rate and
sensitivity.[3][6]

Located at the end of the strip,

it absorbs the excess sample

Absorbent Pad (Wicking Pad) Cellulose and prevents backflow,
ensuring a consistent capillary
flow rate.[3]

) ) Provides structural support for

Backing Card Plastic

the entire assembly.[3]

Experimental Protocols

The following sections provide detailed protocols for the key steps in developing a gold

nanoparticle-based lateral flow assay.

Protocol 1: Synthesis of Gold Nanoparticles (Turkevich

Method)

This protocol describes the synthesis of approximately 20 nm gold nanopatrticles using the

citrate reduction method.[8]
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Materials:

o Tetrachloroauric (Ill) acid (HAuCla4) solution (0.01% wi/v)

e Sodium citrate solution (40 mM)

e Deionized water (diH20)

e Heating mantle with magnetic stirrer

e Round-bottom flask (250 mL)

o Glassware cleaned with aqua regia

Procedure:

Add 50 mL of 0.01% HAuCI4 solution to a 250 mL round-bottom flask.
e Heat the solution to a vigorous boil while stirring continuously.[8]
e Quickly add 5 mL of 40 mM sodium citrate solution to the boiling HAuCla solution.[8]

o Continue boiling for an additional 10 minutes. The solution will change color from pale yellow
to blue and finally to a brilliant red, indicating the formation of gold nanoparticles.[9]

» Remove the flask from the heat and allow it to cool to room temperature while stirring for
another 15 minutes.[8]

Store the synthesized gold nanoparticles in a dark bottle at 4°C.

Protocol 2: Conjugation of Antibodies to Gold
Nanoparticles

Two primary methods are used for conjugating antibodies to gold nanopatrticles: passive
adsorption and covalent coupling.

This method relies on the electrostatic and hydrophobic interactions between the antibody and
the gold nanoparticle surface.[4]
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Materials:

e Synthesized gold nanoparticles (AuNPs)

e Antibody solution (1 mg/mL)

o Potassium carbonate (K2COs) solution (0.1 M)
e Bovine Serum Albumin (BSA) solution (1% wi/v)
o Borate buffer (pH 9.0)

e Phosphate Buffered Saline (PBS)

Procedure:

e Adjust the pH of the AuNP solution to the optimal pH for your antibody (typically between 7
and 9) using 0.1 M K2COs.[10] This step is critical and often requires optimization.[11]

e Add the antibody solution to the pH-adjusted AuNP solution at a predetermined optimal
concentration (e.g., 10 pg/mL) and incubate for 20-30 minutes at room temperature with
gentle mixing.[10]

o Add 1% BSA solution to block any remaining surface area on the gold nanoparticles and
incubate for another 30 minutes.[10]

o Centrifuge the solution to pellet the gold nanoparticle-antibody conjugates (e.g., 15,000 rpm
for 20 minutes at 4°C).[10]

o Carefully remove the supernatant and resuspend the pellet in a suitable buffer (e.g., PBS
with 1% BSA).

o Store the conjugates at 4°C.

This method provides a more stable and robust linkage between the antibody and the gold
nanoparticle. It often utilizes carboxyl-functionalized gold nanoparticles.[12]

Materials:
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Carboxyl-functionalized gold nanoparticles

Antibody solution (amine-free buffer)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (sulfo-NHS)

Activation buffer (e.g., MES buffer, pH 6.0)

Quenching solution (e.g., Tris buffer or hydroxylamine)

Wash buffer (e.g., PBS with Tween-20)

Procedure:

Prepare fresh solutions of EDC and sulfo-NHS (e.g., 10 mg/mL in diH20).[12]

To 1 mL of carboxyl-functionalized gold nanopatrticles in activation buffer, add EDC and
sulfo-NHS (e.g., 8 uL of EDC and 16 pL of sulfo-NHS).[12]

Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl
groups.[12]

Centrifuge the activated nanoparticles to remove excess EDC and sulfo-NHS, and
resuspend in a reaction buffer (e.g., borate buffer, pH 7.4).

Add the antibody solution to the activated gold nanoparticles and incubate for 1-2 hours at
room temperature.[13]

Add a quenching solution to deactivate any remaining active sites.[13]

Centrifuge the conjugates to remove unbound antibody and resuspend in a storage buffer
containing stabilizers like BSA and sucrose.[4]

Store the conjugates at 4°C.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b10784661?utm_src=pdf-body
https://nanocomposix.com/pages/covalent-conjugation-of-antibody-to-gold-nanoparticles-for-lateral-flow-assays
https://www.benchchem.com/product/b10784661?utm_src=pdf-body
https://nanocomposix.com/pages/covalent-conjugation-of-antibody-to-gold-nanoparticles-for-lateral-flow-assays
https://nanocomposix.com/pages/covalent-conjugation-of-antibody-to-gold-nanoparticles-for-lateral-flow-assays
https://www.benchchem.com/product/b10784661?utm_src=pdf-body
https://www.youtube.com/watch?v=tcPpBNwkU54
https://www.youtube.com/watch?v=tcPpBNwkU54
https://files.core.ac.uk/download/pdf/235211101.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 3: Preparation and Assembly of the Lateral
Flow Strip

Materials:

Sample pad material

e Conjugate pad material

» Nitrocellulose membrane

¢ Absorbent pad material

e Backing card

» Reagent dispenser/sprayer
e Laminator

Cutter

Procedure:
e Preparation of the Nitrocellulose Membrane:

o Using a reagent dispenser, dispense the capture antibody (for the test line) and the control
line antibody onto the nitrocellulose membrane at optimized concentrations (e.g., 1-2
mg/mL).[14]

o Dry the membrane completely, for instance, at 37°C for 1-2 hours or overnight at room
temperature.[14]

e Preparation of the Conjugate Pad:

o Apply the gold nanoparticle-antibody conjugate solution evenly onto the conjugate pad
material.

o Dry the conjugate pad, for example, at 45°C for 3-4 hours.[14]
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e Assembly:
o Laminate the nitrocellulose membrane onto the center of the backing card.[10]

o Laminate the absorbent pad at one end of the membrane with a slight overlap (e.g., 2
mm).[5]

o Laminate the conjugate pad at the other end of the membrane with a similar overlap.[5]
o Finally, place the sample pad over the conjugate pad with a slight overlap.[5]
o Cutting:

o Cut the assembled card into individual test strips of a desired width (e.g., 3-5 mm) using a
strip cutter.[10][15]

o Store the finished strips in a desiccated environment.

Protocol 4: Assay Procedure

Materials:

o Assembled lateral flow test strips

o Sample to be tested

e Running buffer (if required)

Procedure:

o Place the test strip on a flat, dry surface.

o Apply a defined volume of the sample (e.g., 100-200 pL) to the sample pad.[8]
o Allow the sample to migrate along the strip.

o Read the results visually after a specified time (e.g., 10-15 minutes).[1][10] The appearance
of the control line validates the test. The presence or absence (depending on the assay
format) of the test line indicates the result.
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BENCHE

Data Presentation

Quantitative data from lateral flow assays can be obtained using strip readers that measure the

intensity of the test and control lines.[8] Below is a template for summarizing typical

performance data.

Assay 1 Assay 2 Assay 3
Parameter Reference
(Target A) (Target B) (Target C)
Limit of Detection
0.0625 ng/mL 7.69 ng/mL 0.33 ug/kg [10][16]
(LOD)
Dynamic Range 0.1 - 30 ng/mL - - [9]
Assay Time 15 min 15 min 10 min [1][10]
Sample Volume 65 pL 65 pL 200 pL [1][10]
High (no cross-
Specificity reactivity with High High [16]
related analytes)
Reproducibility
< 10% <8.3% <15% [16]
(CV%)
Visualizations
Preparation
Gold Nanoparticle Antibody Pad Assembly Assay

SGESS Conjugation Preparation

Lamination on
Backing Card

Cutting into Sample . Result
Strips Application "] Interpretation

Membrane
Preparation

Click to download full resolution via product page
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Caption: Experimental workflow for developing a gold nanoparticle-based lateral flow assay.
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Caption: Principle of a sandwich-format gold nanoparticle-based lateral flow assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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